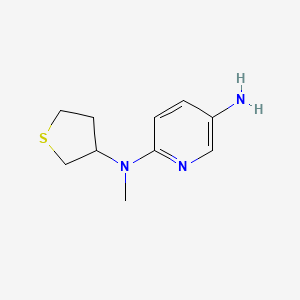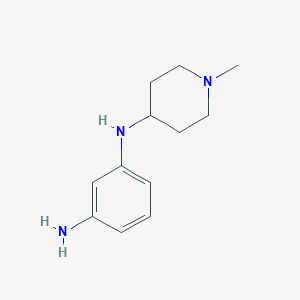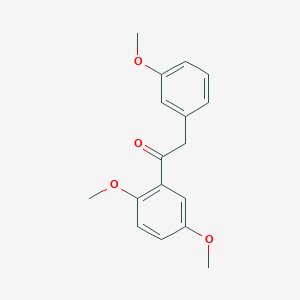![molecular formula C11H13ClO2 B1462660 [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol CAS No. 1154338-83-6](/img/structure/B1462660.png)
[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol
Descripción general
Descripción
“[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” is an organic compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 . This compound was first synthesized in 1993 and has since been the subject of extensive research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for “[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” is 1S/C11H13ClO2/c12-10-3-4-11 (9 (5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” is a powder that is stored at room temperature . The boiling point of this compound is not specified .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
The research conducted by Thirunarayanan (2014) demonstrated the synthesis of a series of compounds related to [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol, which were studied for their antimicrobial, antioxidant, and insect antifeedant activities. These compounds showed promising results in their respective bacterial and fungal strains tests, highlighting their potential in developing new antimicrobial and antioxidant agents Thirunarayanan, 2014.
Antitubercular Activity
Bisht et al. (2010) synthesized a series of compounds structurally similar to [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv. Some of these compounds showed significant minimum inhibitory concentration (MIC) values, making them potential candidates for antitubercular drug development Bisht et al., 2010.
Novel Synthetic Pathways
Krow et al. (2004) explored novel selectfluor and deoxo-fluor-mediated rearrangements to create a variety of functionalized methanopyrrolidine alcohols and fluorides, demonstrating the versatility of [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol derivatives in synthetic organic chemistry. This research opens new avenues for the synthesis of complex organic compounds Krow et al., 2004.
Anti-Mycobacterial Agents
Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones and their reduction to respective alcohols, showing significant anti-tubercular activities against M. tuberculosis H37Rv. This study underscores the potential of [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol derivatives as new classes of anti-mycobacterial agents Dwivedi et al., 2005.
Supramolecular Architectures
Sharma et al. (2019) investigated the crystal packing of a series of compounds containing the [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol derivative structure. They found that non-covalent interactions, such as lone pair-π interactions and halogen bonds, played a significant role in their supramolecular architectures. This research contributes to the understanding of how these interactions influence the properties and stability of crystalline materials Sharma et al., 2019.
Safety And Hazards
The safety information for “[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
[5-chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOOMVEJZUBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
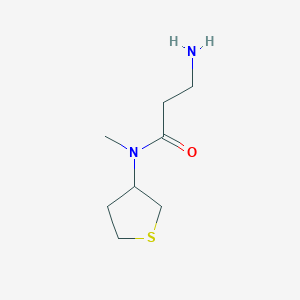
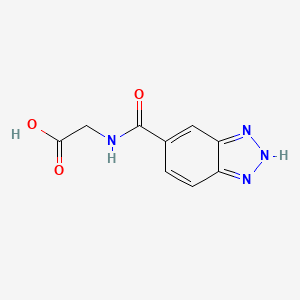
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)
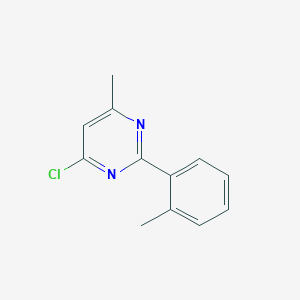
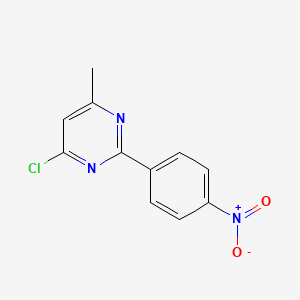
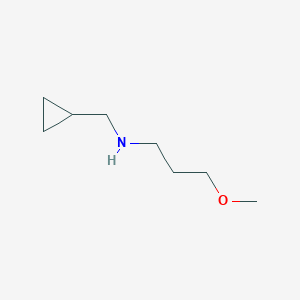
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)
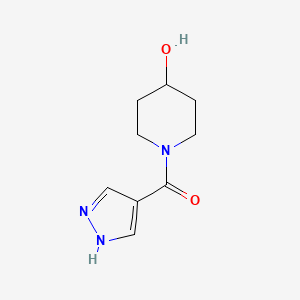
![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)
